molecular formula C22H27N5O4 B12164838 propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

Cat. No.: B12164838
M. Wt: 425.5 g/mol
InChI Key: ISLNCBXMILAEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a chemical compound with the molecular formula C22H27N5O4 and a molecular weight of 425.5 g/mol . Its CAS registry number is 1282140-70-8 . The structure of this compound features a piperazine ring linked to a pyridine moiety, a glycyl group, and a benzoate ester, which is a common scaffold in medicinal chemistry for targeting various biological pathways. Compounds with similar structural features, such as pyrrolopyrimidines, have been investigated for their role as kinase inhibitors (e.g., FAK and ALK) in oncology research, suggesting this molecule may also have relevance in similar biochemical contexts . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to use this high-quality compound for in vitro studies to explore its potential biological activity and mechanism of action.

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

propan-2-yl 4-[[2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C22H27N5O4/c1-16(2)31-21(29)17-6-8-18(9-7-17)25-20(28)15-24-22(30)27-13-11-26(12-14-27)19-5-3-4-10-23-19/h3-10,16H,11-15H2,1-2H3,(H,24,30)(H,25,28)

InChI Key

ISLNCBXMILAEDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Stage 1: Synthesis of 4-(Pyridin-2-yl)piperazine-1-carboxylate

Reaction Scheme :

  • Piperazine carboxylation : React piperazine with a carbonyl source (e.g., phosgene or CO₂) to form piperazine-1-carboxylic acid.

  • Pyridin-2-yl introduction : Substitute the carboxylic acid with pyridin-2-yl chloride via nucleophilic acyl substitution.

Critical Factors :

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency.

  • Base : DIPEA or triethylamine neutralizes HCl during substitution.

  • Catalyst : Palladium complexes may facilitate coupling if cross-coupling is required.

Example Analog :
In, benzyl 4-formylpiperidin-1-carboxylate is synthesized via reductive amination, suggesting similar carbonyl transfer strategies.

Stage 2: Glycylamide Coupling

Reaction Scheme :

  • Carboxylate activation : Convert 4-(pyridin-2-yl)piperazine-1-carboxylate to an acyl chloride using SOCl₂ or oxalyl chloride.

  • Amide formation : React the acyl chloride with glycine (as its HCl salt) in the presence of a base (e.g., NaHCO₃).

Optimized Conditions :

Parameter Optimal Value Impact
Temperature 0–5°C (during activation)Minimizes side reactions.
Solvent DCM or THFEnhances solubility of reagents.
Coupling Agent EDC/HOBt or DCCHigh-yield activation for amide bonds.

Key Challenges :

  • Stereochemical control : Glycine’s amino group lacks chirality, simplifying synthesis.

  • Byproduct management : Excess HCl from glycine-HCl requires neutralization.

Stage 3: Benzoate Esterification

Reaction Scheme :

  • Benzoic acid activation : Treat 4-aminobenzoic acid with SOCl₂ to form 4-aminobenzoyl chloride.

  • Ester formation : React with isopropyl alcohol under reflux, followed by neutralization with NaHCO₃.

Example from :

Step Reagents Conditions Yield
1. Acid chloride formationSOCl₂, 4-aminobenzoic acidReflux, 18 hrs~100%
2. EsterificationIsopropyl alcohol, NaHCO₃RT, 3 days~100%

Critical Note :
The amino group on the benzoate must be protected (e.g., Boc) during esterification to prevent undesired reactions.

Final Assembly

Reaction Scheme :

  • Amine deprotection : Remove Boc from the benzoate to reveal the amine.

  • Coupling with glycylamide : React the deprotected benzoate amine with the glycylamide (from Stage 2) using EDC/HOBt.

Conditions :

Parameter Optimal Value Rationale
Solvent DMF or dichloromethaneDissolves both reactants.
Temperature 25°CBalances reaction rate and side reactions.
Catalyst DMAP (if needed)Accelerates coupling.

Purification :

  • Column chromatography : Silica gel with DCM/MeOH gradients.

  • Crystallization : Cold ether or methanol to isolate the final product.

Challenges and Mitigation

Challenge Solution Source
Low solubility of intermediates Use polar aprotic solvents (e.g., NMP, DMF).
Competing hydrolysis Maintain anhydrous conditions; use scavengers (e.g., HOBt).
Regioselectivity in pyridine substitution Use pyridin-2-yl chloride with electron-withdrawing groups.

Analytical Characterization

Method Expected Data Reference
¹H NMR Peaks for isopropyl (δ 1.2–1.4 ppm), glycyl (δ 3.8–4.2 ppm), pyridin-2-yl (δ 7.2–8.6 ppm).
LC-MS [M+H]⁺ = 426.2 m/z (calculated: 425.5).
HPLC Purity >95% (CN-propyl column, water/acetonitrile).

Alternative Routes

Solid-Phase Synthesis :

  • Advantage : Enables parallel synthesis for library generation.

  • Limitation : Requires specialized resins (e.g., Wang resin) and automated systems.

Microwave-Assisted Synthesis :

  • Benefit : Reduces reaction times (e.g., 30 min vs. 18 hrs for esterification).

  • Drawback : Limited scalability for large batches.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-linked benzoate derivatives. Below is a detailed comparison with structurally related compounds from the literature:

Physicochemical Properties

Property Target Compound (Estimated) 8b 8c 8e Compound
Molecular Weight ~384 g/mol 530 g/mol 464 g/mol 538 g/mol Not reported
Melting Point Not reported 241–242°C 263–266°C 190–193°C Not reported
Key Functional Groups Ester, glycine, pyridinyl Amide, CF3/Cl Amide, F2 Amide, CF3 Fluorobenzoyl, methoxy

Key Insights

Linker Flexibility : The glycine spacer in the target compound may improve solubility compared to the rigid amide linkers in 8b–8e, though this could reduce thermal stability (lower melting point inferred) .

Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF3 in 8b/8e) increase molecular weight and may enhance receptor binding but reduce solubility.

Synthetic Complexity : The glycine incorporation likely requires additional coupling steps compared to direct piperazine-benzoyl syntheses in 8b–8e .

Research Findings and Implications

  • Structural Uniqueness : The target compound’s glycine linker and pyridinyl group differentiate it from analogues with direct benzoyl-piperazine linkages. This may modulate pharmacokinetics (e.g., absorption, half-life) .
  • Therapeutic Potential: Piperazine derivatives often target serotonin or dopamine receptors. The pyridinyl moiety could enhance selectivity for specific CNS receptors .
  • Limitations : Lack of experimental data (e.g., melting point, bioactivity) for the target compound necessitates further characterization.

Biological Activity

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate, also known by its CAS number 1282140-70-8, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

PropertyValue
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
CAS Number1282140-70-8

The compound's structure suggests that it may interact with various biological targets, particularly those involved in neurological and metabolic pathways. The presence of a piperazine moiety is often associated with activity at neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Potential Targets:

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is involved in glucose metabolism and is a target for diabetes medications. Inhibitors of DPP-IV can enhance insulin secretion and reduce glucagon levels, leading to improved glycemic control.
  • Neurotransmitter Receptors : The piperazine group may facilitate binding to various receptors implicated in mood regulation and cognitive function.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. This activity is often assessed using the MTT assay, which measures cell viability.

Case Study :
A study investigating the antiproliferative effects of related compounds on human cancer cell lines demonstrated that certain derivatives could inhibit cell growth effectively. For example, derivatives with structural similarities showed IC50 values ranging from 20 µM to 50 µM against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.

Neuroprotective Effects

Additionally, compounds with similar structural features have been evaluated for neuroprotective properties. Research indicates that they may help in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

  • Inhibition of DPP-IV : Preliminary data suggest that this compound may inhibit DPP-IV activity, similar to established DPP-IV inhibitors like linagliptin, which has been shown to lower urinary albumin excretion in diabetic patients .
  • Antioxidant Properties : The compound exhibits antioxidant activities that could mitigate cellular damage caused by free radicals, a common feature among many therapeutic agents aimed at treating chronic diseases .
  • Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Q. What synthetic strategies are recommended for preparing propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate, and how can reaction yields be optimized?

  • Methodology :
    • Stepwise coupling : The compound’s structure suggests a multi-step synthesis involving:

Formation of the pyridin-2-yl-piperazine intermediate via nucleophilic substitution of piperazine with 2-chloropyridine .

Activation of the glycine residue (e.g., using carbonyldiimidazole) for coupling to the piperazine-carbonyl group .

Esterification of the benzoate group with propan-2-ol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid).

  • Yield optimization :
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC, particularly during coupling steps .
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Primary methods :
    • X-ray crystallography : Resolve the 3D structure, particularly to confirm stereochemistry of the piperazine and pyridine moieties (e.g., monoclinic crystal system with space group P21/n) .
    • NMR spectroscopy :
  • ¹H NMR : Key signals include the pyridine protons (δ 8.2–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and the propan-2-yl ester (δ 1.2–1.4 ppm for CH₃ groups) .
  • ¹³C NMR : Confirm carbonyl resonances (e.g., ester C=O at ~170 ppm, amide C=O at ~165 ppm) .
    • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode with [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a ligand for neurotransmitter receptors, given its structural motifs?

  • Experimental design :
    • Target selection : Prioritize receptors with affinity for piperazine derivatives (e.g., serotonin 5-HT₁A, dopamine D₂) .
    • Binding assays :
  • Use radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A) in competitive binding studies with membrane preparations from transfected HEK293 cells .
  • Calculate IC₅₀ values and compare to reference compounds (e.g., aripiprazole for D₂ receptors) .
    • Functional assays : Measure cAMP accumulation or calcium flux to assess agonist/antagonist activity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the pyridine or piperazine substituents?

  • SAR workflow :
    • Synthesize analogs : Replace pyridin-2-yl with pyridin-3-yl or pyridin-4-yl to assess positional effects on receptor binding .
    • Modify piperazine : Introduce methyl or phenyl groups to the piperazine ring to evaluate steric and electronic impacts .
    • Pharmacokinetic profiling : Compare metabolic stability (e.g., liver microsomal assays) and logP values (HPLC-derived) to correlate substituent hydrophobicity with bioavailability .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor binding pockets, focusing on hydrogen bonds between the glycine amide and conserved residues (e.g., Asp³.³² in 5-HT₁A) .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Case example : Discrepancies in IC₅₀ values between cell-free and cell-based assays may arise from differences in membrane permeability or efflux pump activity.
  • Mitigation strategies :
    • Perform parallel assays with a positive control (e.g., clozapine for 5-HT receptors) .
    • Use transporter inhibitors (e.g., verapamil for P-glycoprotein) to assess compound efflux .
    • Validate target engagement via Western blotting (e.g., phosphorylation of downstream kinases) .

Methodological Resources

  • Synthetic protocols : Refer to piperazine-carbonyl coupling methods in Heterocycl. Commun. (2014) for optimized reaction conditions .
  • Crystallography data : Monoclinic crystal parameters (e.g., a = 11.480 Å, β = 108.5°) from ensure reproducibility.
  • Safety protocols : Follow guidelines for handling hygroscopic intermediates and toxic reagents (e.g., anhydrous DMF) as per safety data sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.